molecular formula C16H18FNO3S B2396850 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide CAS No. 1396811-30-5

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

Numéro de catalogue B2396850
Numéro CAS: 1396811-30-5
Poids moléculaire: 323.38
Clé InChI: QWFMLZMODSNYIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

Mécanisme D'action

Target of Action

A related compound, gbr 12909, has been studied for its effects on cocaine-maintained responding in rhesus monkeys . This suggests that the compound may interact with similar targets involved in dopamine regulation.

Mode of Action

Based on the related compound gbr 12909, it can be inferred that the compound might interact with dopamine transporters .

Biochemical Pathways

The related compound gbr 12909 has been associated with dopamine efflux , suggesting that this compound may also influence dopamine-related pathways.

Result of Action

The related compound gbr 12909 has been associated with a decrease in cocaine-maintained responding in rhesus monkeys , suggesting that this compound may have similar effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide for lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its well-tolerated nature in preclinical studies. However, the limitations of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide include its selectivity for BTK, which may limit its efficacy in certain types of B-cell malignancies, and the potential for drug resistance to develop over time.

Orientations Futures

There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide. These include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, the exploration of its potential for use in combination with other anti-cancer drugs, and the development of novel formulations to improve its pharmacokinetic properties. Additionally, further research is needed to better understand the mechanisms of drug resistance to 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide and to develop strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide involves several steps starting from commercially available starting materials. The synthesis route involves the preparation of an intermediate compound which is then converted to 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide through a series of reactions. The final product is obtained in high purity and yield using various purification techniques.

Applications De Recherche Scientifique

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has shown promising results in preclinical studies for the treatment of various hematological malignancies. It has demonstrated potent inhibition of BTK activity and has shown efficacy in both in vitro and in vivo models of B-cell malignancies. 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c17-15-8-6-13(7-9-15)12-22(20,21)18-11-10-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMLZMODSNYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.